Cas no 2349477-13-8 (Fmoc-D-Ser(nPr)-OH)
Fmoc-D-Ser(nPr)-OH Chemical and Physical Properties
Names and Identifiers
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- D-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-propyl-
- N-Fmoc-O-propyl-D-serine
- Fmoc-D-Ser(Pr)-OH
- Fmoc-D-Ser(nPr)-OH
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- Inchi: 1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1
- InChI Key: ZMBUQXDXHBJSFD-LJQANCHMSA-N
- SMILES: C(O)(=O)[C@@H](COCCC)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
Fmoc-D-Ser(nPr)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01V52F-250mg |
N-Fmoc-O-propyl-D-serine |
2349477-13-8 | 97% | 250mg |
$188.00 | 2025-02-13 | |
| Aaron | AR01V52F-500mg |
N-Fmoc-O-propyl-D-serine |
2349477-13-8 | 97% | 500mg |
$284.00 | 2025-02-13 | |
| Aaron | AR01V52F-1g |
N-Fmoc-O-propyl-D-serine |
2349477-13-8 | 97% | 1g |
$422.00 | 2025-02-13 | |
| 1PlusChem | 1P01V4U3-250mg |
N-Fmoc-O-propyl-D-serine |
2349477-13-8 | 97% | 250mg |
$170.00 | 2024-05-23 | |
| 1PlusChem | 1P01V4U3-500mg |
N-Fmoc-O-propyl-D-serine |
2349477-13-8 | 97% | 500mg |
$249.00 | 2024-05-23 | |
| 1PlusChem | 1P01V4U3-1g |
N-Fmoc-O-propyl-D-serine |
2349477-13-8 | 97% | 1g |
$363.00 | 2024-05-23 |
Fmoc-D-Ser(nPr)-OH Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on Fmoc-D-Ser(nPr)-OH
Comprehensive Overview of Fmoc-D-Ser(nPr)-OH (CAS No. 2349477-13-8): Applications and Innovations in Peptide Synthesis
Fmoc-D-Ser(nPr)-OH (CAS No. 2349477-13-8) is a specialized Fmoc-protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). This compound features a D-serine backbone with an n-propyl (nPr) side chain modification, offering unique steric and electronic properties critical for designing peptide therapeutics and bioconjugates. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures compatibility with standard SPPS protocols, making it indispensable in modern drug discovery and biomaterials research.
The growing demand for custom peptides and precision medicine has propelled interest in Fmoc-D-Ser(nPr)-OH. Researchers frequently search for terms like "Fmoc-D-Ser(nPr)-OH solubility", "CAS 2349477-13-8 supplier", and "nPr-modified serine applications", reflecting its relevance in optimizing peptide stability and bioavailability. Unlike conventional serine derivatives, the n-propyl modification enhances hydrophobicity, enabling tailored interactions in protein-protein binding studies.
Recent advancements highlight its role in glycopeptide synthesis and antibody-drug conjugates (ADCs). For instance, the nPr group in Fmoc-D-Ser(nPr)-OH mitigates enzymatic degradation, a common challenge in oral peptide delivery. This aligns with trending topics like "peptide half-life extension" and "non-natural amino acid design", addressing limitations of traditional therapeutic peptides.
From a synthetic perspective, Fmoc-D-Ser(nPr)-OH (CAS 2349477-13-8) exhibits excellent coupling efficiency in automated peptide synthesizers, reducing racemization risks. Its MSDS data and storage conditions (typically -20°C under inert gas) are frequently queried, underscoring the need for proper handling to maintain chemical integrity. Suppliers often provide HPLC and NMR certifications to ensure ≥95% purity, meeting GMP standards for preclinical trials.
Emerging applications include peptide-based vaccines and bioactive hydrogels, where the nPr side chain modulates self-assembly kinetics. Innovations like click chemistry and CRISPR-Cas9 tagging further expand its utility, resonating with searches for "orthogonal protection strategies" and "site-specific bioconjugation". As the peptide drug market grows (projected to exceed $50B by 2026), Fmoc-D-Ser(nPr)-OH remains a cornerstone for structure-activity relationship (SAR) studies.
In summary, Fmoc-D-Ser(nPr)-OH (CAS 2349477-13-8) exemplifies the synergy between synthetic chemistry and biomedical innovation. Its adaptability to high-throughput screening and green chemistry principles positions it at the forefront of next-generation therapeutics, answering pressing needs in personalized medicine and sustainable drug development.
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